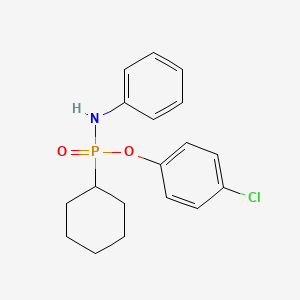
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a phenylphosphonamidate moiety
Métodos De Preparación
The synthesis of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate typically involves the reaction of 4-chlorophenol with cyclohexylamine and phenylphosphonic dichloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate can be compared with other similar compounds, such as:
4-Chlorophenyl P-cyclohexyl-N-methylphosphonamidate: Similar structure but with a methyl group instead of a phenyl group.
4-Chlorophenyl P-cyclohexyl-N-ethylphosphonamidate: Similar structure but with an ethyl group instead of a phenyl group.
4-Chlorophenyl P-cyclohexyl-N-isopropylphosphonamidate: Similar structure but with an isopropyl group instead of a phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
138767-70-1 |
|---|---|
Fórmula molecular |
C18H21ClNO2P |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenoxy)-cyclohexylphosphoryl]aniline |
InChI |
InChI=1S/C18H21ClNO2P/c19-15-11-13-17(14-12-15)22-23(21,18-9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21) |
Clave InChI |
XFLARJLIDTVRHV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
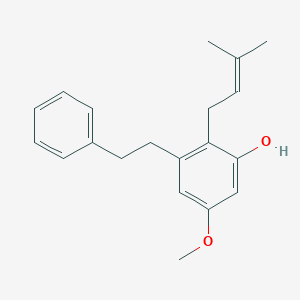
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
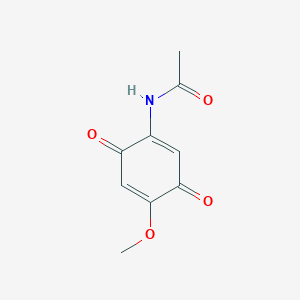
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
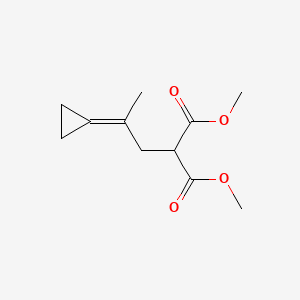

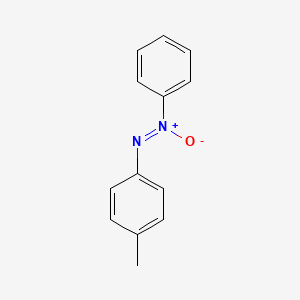

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
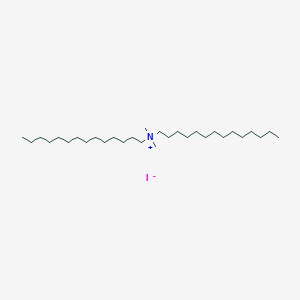
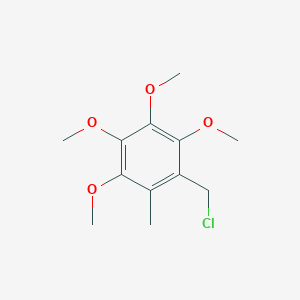
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
